molecular formula C13H14BrNO2 B7973568 5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

Cat. No.: B7973568
M. Wt: 296.16 g/mol
InChI Key: LEMWXXGDURKPLR-UHFFFAOYSA-N
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Description

5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is an organic compound with the molecular formula C12H12BrNO2 It is a brominated derivative of benzonitrile, featuring a tetrahydro-2H-pyran-4-yl group attached via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile typically involves the bromination of 2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile
  • 5-Bromo-2-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile
  • 5-Bromo-2-((tetrahydro-2H-pyran-4-yl)thio)benzonitrile

Uniqueness

5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-pyran-4-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-(oxan-4-ylmethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-12-1-2-13(11(7-12)8-15)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMWXXGDURKPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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